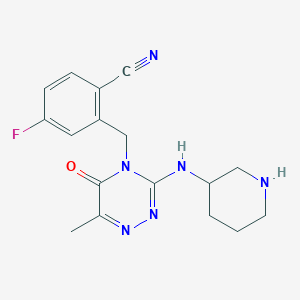

Fotagliptin impurity 15

Description

Contextualization of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development and Manufacture

Impurity profiling is the identification, structural elucidation, and quantitative determination of impurities in an Active Pharmaceutical Ingredient (API). amazonaws.com This process is integral throughout the lifecycle of a drug, from initial development to commercial production. The presence of unwanted chemicals, even in trace amounts, can impact the quality, safety, and efficacy of the final pharmaceutical product. amazonaws.comjpionline.org Impurities can arise from various sources, including the starting materials, by-products of the synthesis, degradation of the API, and residual solvents. jpionline.orgich.org Therefore, a thorough understanding and control of the impurity profile are paramount for regulatory approval and patient safety.

The process of impurity profiling involves a comprehensive analysis of the API to detect and quantify any component that is not the defined chemical entity. jpionline.org This is often achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed for the separation of impurities, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for their structural identification. asianjpr.comscirp.orgscirp.org

Regulatory Frameworks and International Guidelines Governing Pharmaceutical Impurities in Academic Research

The control of pharmaceutical impurities is strictly regulated by international guidelines to ensure global standards for drug quality and safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). asianjpr.com

Key ICH guidelines relevant to impurity management include:

ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. jpionline.orgich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. amazonaws.com

ICH Q3B(R2): Impurities in New Drug Products : This document extends the principles of impurity control to the finished pharmaceutical product, addressing degradation products that may form during manufacturing and storage. europa.eueuropa.eu

ICH Q3C(R9): Impurities: Guideline for Residual Solvents : This guideline focuses on the control of residual solvents used in the manufacturing process. biotech-spain.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk : This guideline specifically addresses the assessment and control of impurities that have the potential to be mutagenic and carcinogenic. jpionline.org

These guidelines underscore the necessity for a systematic and scientifically sound approach to impurity research in both industrial and academic settings.

Scholarly Significance of Comprehensive Impurity Research within Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Therapeutics

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. pnrjournal.comnih.gov This class of drugs, which includes Fotagliptin, works by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin (B1656795) hormones that regulate blood glucose. patsnap.com

Given the chronic nature of diabetes and the long-term administration of DPP-4 inhibitors, ensuring the purity of these drugs is of utmost importance. Scholarly research into the impurities of DPP-4 inhibitors like Sitagliptin and Vildagliptin has been crucial for understanding their potential degradation pathways and for developing robust analytical methods for their detection and control. springerprofessional.deresearchgate.netnih.gov This research helps in:

Identifying potential process-related impurities and degradation products.

Developing and validating stability-indicating analytical methods. researchgate.net

Ensuring batch-to-batch consistency and quality of the API.

The knowledge gained from studying impurities in established DPP-4 inhibitors provides a valuable framework for the investigation of newer molecules like Fotagliptin.

Rationale for Dedicated Academic Investigation into Fotagliptin Impurity 15

Fotagliptin is a novel, selective, and potent DPP-4 inhibitor. nih.govinvivochem.com As with any new chemical entity, a thorough investigation of its potential impurities is a scientific and regulatory necessity. A dedicated academic investigation into a specific, hypothetical impurity, such as "this compound," would be driven by several key factors:

Potential for Formation : Impurity 15 could hypothetically arise from a specific side reaction during the synthesis of Fotagliptin or as a degradation product under certain storage conditions. Understanding its formation pathway is crucial for process optimization and control.

Unknown Structure and Properties : The first step in investigating a new impurity is its isolation and structural elucidation. This often requires advanced analytical techniques and is a significant scientific challenge.

Impact on Quality and Safety : The presence of any impurity, including Impurity 15, could potentially affect the stability, bioavailability, and safety of the final drug product. Therefore, its levels must be strictly controlled within qualified limits.

Development of Analytical Standards : The synthesis and characterization of Impurity 15 as a reference standard are essential for the development and validation of analytical methods to routinely monitor its presence in Fotagliptin batches.

A hypothetical research plan for investigating "this compound" would involve the steps outlined in the following data table:

| Research Phase | Objective | Key Activities | Analytical Techniques |

| Detection and Isolation | To detect the presence of Impurity 15 in Fotagliptin samples and isolate it for further characterization. | Forced degradation studies, preparative HPLC. | HPLC, UPLC, TLC |

| Structural Elucidation | To determine the exact chemical structure of Impurity 15. | High-resolution mass spectrometry, 1H NMR, 13C NMR, 2D NMR, FT-IR. | HRMS, NMR, FT-IR |

| Synthesis | To synthesize Impurity 15 to confirm its structure and to use as a reference standard. | Multi-step organic synthesis. | Standard organic chemistry techniques |

| Method Development and Validation | To develop a sensitive and specific analytical method for the quantification of Impurity 15. | Development of a stability-indicating HPLC or UPLC method, validation according to ICH guidelines. | HPLC, UPLC-MS/MS |

| Qualification | To establish a safe limit for Impurity 15 in the final drug substance. | Toxicological assessment (if necessary, based on structure and level). | In silico toxicity prediction, in vitro and in vivo toxicological studies |

This systematic approach ensures that any potential risks associated with "this compound" are thoroughly evaluated and controlled, thereby guaranteeing the quality and safety of Fotagliptin as a therapeutic agent.

Properties

Molecular Formula |

C17H19FN6O |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

4-fluoro-2-[[6-methyl-5-oxo-3-(piperidin-3-ylamino)-1,2,4-triazin-4-yl]methyl]benzonitrile |

InChI |

InChI=1S/C17H19FN6O/c1-11-16(25)24(10-13-7-14(18)5-4-12(13)8-19)17(23-22-11)21-15-3-2-6-20-9-15/h4-5,7,15,20H,2-3,6,9-10H2,1H3,(H,21,23) |

InChI Key |

YCOMFMHFYLUKAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)NC3CCCNC3 |

Origin of Product |

United States |

Mechanistic Pathways of Fotagliptin Impurity 15 Formation: Elucidation and Characterization

Process-Related Impurity Formation Mechanisms During Fotagliptin Synthesis

The synthesis of complex pharmaceutical molecules such as Fotagliptin often involves multiple chemical steps. Each step carries the potential for the formation of impurities. The specific nature of "Fotagliptin impurity 15" is not documented, however, general mechanisms for process-related impurity formation can be outlined.

Synthetic Route Side Reactions Leading to this compound

In a multi-step synthesis, side reactions can occur in parallel to the main reaction, leading to the formation of unintended molecules. These side reactions can be influenced by factors such as temperature, pressure, pH, and the presence of catalysts. Without the known structure of "this compound," it is impossible to propose a specific side reaction. However, common side reactions in organic synthesis include incomplete reactions, over-reactions, isomerizations, and rearrangements.

Intermediate By-Product Formation Pathways

During the synthesis of Fotagliptin, various chemical intermediates are formed. If these intermediates are not completely consumed in the subsequent reaction step, they can persist as impurities in the final product. Additionally, intermediates can react with each other or with other components in the reaction mixture to form by-products, one of which could potentially be designated as "this compound."

Impurity Generation Attributed to Reagents, Solvents, or Catalysts

The reagents, solvents, and catalysts used in the synthesis of Fotagliptin can also be a source of impurities. These materials may contain their own impurities that can be carried through the manufacturing process. Furthermore, they can react with intermediates or the final drug substance to form new impurities. For example, a residual solvent could potentially react with the Fotagliptin molecule under certain conditions.

Degradation Pathway Analysis of Fotagliptin Yielding Impurity 15 Under Stress Conditions

Forced degradation studies are a regulatory requirement to understand the stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and different pH levels.

Acidic Hydrolysis Degradation Mechanisms

Under acidic conditions, certain functional groups within the Fotagliptin molecule could be susceptible to hydrolysis. This chemical breakdown by reaction with water, catalyzed by acid, could lead to the formation of degradation products. The specific bonds that might cleave would depend on the chemical structure of Fotagliptin.

Basic Hydrolysis Degradation Pathways

Similarly, in a basic environment, Fotagliptin could undergo hydrolysis, potentially at different sites within the molecule compared to acidic conditions. The resulting degradation products would be characteristic of the drug's stability in an alkaline environment.

In the absence of publicly available research on "this compound," the following tables are presented as illustrative examples of the types of data that would be generated and analyzed in the study of such an impurity. The data presented is hypothetical and not based on actual experimental results for Fotagliptin.

Hypothetical Data Tables:

Table 1: Hypothetical Process-Related Impurities in Fotagliptin Synthesis

| Impurity Name | Potential Source | Method of Detection |

| Fotagliptin Impurity A | Incomplete reaction of Intermediate X | HPLC, LC-MS |

| Fotagliptin Impurity B | Side reaction between Reagent Y and Intermediate Z | GC-MS, NMR |

| This compound | Undetermined | Undetermined |

Table 2: Hypothetical Forced Degradation Study of Fotagliptin

| Stress Condition | Duration | Fotagliptin Assay (%) | Major Degradant(s) |

| Acidic Hydrolysis (0.1N HCl, 60°C) | 24 hours | 92.5 | Degradant P, Degradant Q |

| Basic Hydrolysis (0.1N NaOH, 60°C) | 24 hours | 89.1 | Degradant R, Degradant S |

| Oxidative (3% H₂O₂, RT) | 48 hours | 95.3 | Degradant T |

| Thermal (80°C) | 7 days | 98.2 | Minor degradation |

| Photolytic (ICH guidelines) | 7 days | 99.1 | No significant degradation |

Advanced Methodologies for Isolation and Purification of Fotagliptin Impurity 15 for Research Purposes

Chromatographic Isolation Techniques for Pharmaceutical Impurities

Chromatography is a cornerstone of pharmaceutical purification, offering high-resolution separation of complex mixtures. iconsci.com The selection of a specific technique depends on the physicochemical properties of the impurity and the API, the required purity, and the scale of the separation.

Preparative High-Performance Liquid Chromatography (HPLC) Strategies

Preparative HPLC is a powerful and widely used technique for isolating and purifying pharmaceutical impurities in quantities ranging from milligrams to grams. simsonpharma.comwelch-us.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. simsonpharma.com The primary goal is to achieve the highest possible purity of the target compound, in this case, Fotagliptin Impurity 15, for its use as a reference standard. teledynelabs.com

The development of a preparative HPLC method is a systematic process that typically involves:

Method Development and Optimization: An initial analytical method is developed to achieve baseline separation between Fotagliptin and Impurity 15. This method is then optimized for preparative scale by adjusting parameters such as mobile phase composition, gradient slope, and flow rate to maximize resolution and loading capacity. lcms.cz Focused gradients can be employed to improve the resolution between closely eluting compounds, which enhances column loading and the purity of the collected fractions.

Column Selection: The choice of stationary phase is crucial. Reversed-phase chromatography with C18 columns is common for many small-molecule drugs and their impurities. chromatographyonline.com The column dimensions (diameter and length) are selected based on the desired sample load.

Loading Studies: Overloading studies are performed on an analytical column to determine the maximum amount of crude sample that can be injected without compromising the separation between the API and the target impurity. lcms.cz This information is then used to scale up the process to the preparative column.

Fraction Collection: Mass-directed purification, where a mass spectrometer triggers fraction collection, can unambiguously identify and isolate the peak corresponding to this compound, making the process highly efficient and straightforward.

Table 1: Key Parameters in Preparative HPLC Method Development for Impurity Isolation

| Parameter | Objective | Typical Considerations |

|---|---|---|

| Column Chemistry | Maximize selectivity and resolution | C18, C8, Phenyl-Hexyl for reversed-phase; particle size (e.g., 5-10 µm) |

| Column Dimensions | Increase loading capacity | Diameter: 20-50 mm; Length: 150-250 mm |

| Mobile Phase | Optimize separation and solubility | Acetonitrile (B52724), Methanol (B129727), Water with modifiers (e.g., Formic Acid, TFA) |

| Flow Rate | Balance speed and resolution | Scaled up proportionally from analytical method |

| Gradient Profile | Improve resolution of target peaks | Shallow gradients around the elution time of the impurity |

| Sample Loading | Maximize throughput per run | Determined by loading studies to avoid peak co-elution |

| Detection | Trigger fraction collection | UV-Vis Detector, Mass Spectrometer (for mass-directed purification) |

Supercritical Fluid Chromatography (SFC) Applications in Impurity Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for both analytical and preparative-scale separations in the pharmaceutical industry. chempartner.com It is particularly advantageous for chiral separations, which is relevant as many APIs, including gliptins, possess chiral centers. chromatographyonline.comnih.gov SFC primarily uses supercritical carbon dioxide as the main mobile phase, often modified with a small percentage of an organic solvent like methanol. pharmtech.com

Key advantages of SFC in isolating impurities like this compound include:

High Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations compared to HPLC, often reducing analysis times by a factor of 3 to 5. chempartner.comchromatographyonline.com

Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the consumption of toxic organic solvents, making SFC a "greener" and more cost-effective technology. pharmtech.comselvita.com

Orthogonal Selectivity: SFC can offer different selectivity compared to reversed-phase HPLC, providing a powerful tool for separating impurities that are difficult to resolve with conventional liquid chromatography. chromatographyonline.com

Faster Sample Recovery: The CO2 mobile phase is easily evaporated post-collection, simplifying the recovery of the purified solid impurity. chromatographyonline.com

Table 2: Comparison of Preparative SFC and HPLC for Impurity Separation

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 with organic co-solvents | Aqueous buffers and organic solvents |

| Separation Speed | 3-5 times faster | Slower due to higher viscosity |

| Solvent Consumption | Significantly lower | High |

| Environmental Impact | "Greener" technology | Generates more hazardous waste |

| Sample Recovery | Fast and simple (CO2 evaporates) | Requires solvent evaporation (e.g., lyophilization) |

| Cost | Lower operational costs, higher initial investment | Lower initial investment, higher solvent costs |

| Typical Application | Chiral separations, achiral normal-phase | Broad applicability, especially reversed-phase |

Countercurrent Chromatography (CCC) and Its Utility in Impurity Isolation

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid stationary phase. Instead, separation occurs between two immiscible liquid phases, one stationary and one mobile. This eliminates complications such as irreversible adsorption of the sample onto a solid support, which can lead to sample loss and degradation. researchgate.net For sensitive impurities, CCC offers a gentle purification method. The technique is versatile and can be scaled from milligrams to kilograms, making it a valuable tool in the pharmaceutical industry. researchgate.net The selection of the two-phase solvent system is critical for achieving successful separation and is based on the partition coefficient (K) of the compounds to be separated.

Crystallization-Based Isolation Techniques for this compound

Crystallization is a highly selective and powerful purification technique used extensively in the pharmaceutical industry to obtain high-purity APIs and intermediates. pharmafocusasia.comnih.gov It can be employed to separate this compound from the bulk Fotagliptin, provided there is a sufficient difference in their solubilities in a given solvent system.

Controlled Solution Crystallization for Enhanced Purity

Controlled solution crystallization involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling or the addition of an anti-solvent to induce crystallization. mt.com As the solution becomes supersaturated, the compound with the lower solubility will preferentially crystallize, leaving the more soluble components in the mother liquor. This process can yield a product with purity often exceeding 99% in a single step. pharmafocusasia.com

The success of purification by crystallization depends on understanding and controlling several factors:

Solvent Selection: The ideal solvent should dissolve the API (e.g., Fotagliptin) well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures. mt.com

Control of Supersaturation: Supersaturation is the driving force for crystallization. It can be generated by cooling, solvent evaporation, or adding an anti-solvent. The rate at which supersaturation is generated affects crystal nucleation and growth, which in turn impacts purity. Slow, controlled generation of supersaturation is key to forming pure crystals.

Impurity Incorporation Mechanisms: Impurities can be incorporated into crystals through various mechanisms, including surface adsorption, inclusions (pockets of mother liquor trapped within the crystal), or formation of a solid solution. nih.govacs.org Understanding the specific mechanism is crucial for developing strategies to minimize it. For instance, if impurities are adsorbed on the crystal surface, an effective washing step after filtration can significantly improve purity. acs.org If inclusions are the issue, modifying crystallization conditions to promote slower growth and larger crystals can be effective. nih.gov

Table 3: Factors Influencing Purity in Controlled Solution Crystallization

| Factor | Parameter to Control | Impact on Purity |

|---|---|---|

| Solvent System | Choice of solvent(s) and anti-solvent | Determines the solubility difference between the API and impurity, which is the basis for separation. |

| Cooling Rate | Rate of temperature decrease (°C/hour) | A slow cooling rate promotes slow crystal growth, reducing the likelihood of impurity inclusion. |

| Agitation | Stirring speed (RPM) | Affects mass transfer and can prevent agglomeration, but excessive agitation can lead to crystal breakage. |

| Supersaturation Level | Controlled by cooling profile or anti-solvent addition rate | Lower levels of supersaturation favor crystal growth over nucleation, leading to larger, purer crystals. |

| Seeding | Addition of seed crystals | Can control polymorphism and crystal size distribution, leading to a more consistent and pure product. |

| Post-Crystallization | Filtration and washing procedures | A properly selected wash solvent can remove surface-adsorbed impurities and residual mother liquor. acs.org |

By carefully designing and controlling the crystallization process, it is possible to effectively purge this compound into the mother liquor, yielding highly pure Fotagliptin, or in some cases, to selectively crystallize the impurity itself from an enriched solution.

Application of Ultrasonic-Assisted Crystallization in Impurity Separation

Ultrasonic-assisted crystallization (UAC) has emerged as a powerful technique for enhancing the efficiency of crystallization processes in the pharmaceutical industry. nih.govresearchgate.netresearchgate.net This method utilizes high-frequency sound waves to induce acoustic cavitation in a solution, which in turn promotes nucleation and influences crystal growth. mdpi.com In the context of separating this compound from the bulk API, UAC offers several advantages over traditional crystallization methods.

The primary mechanism behind UAC's effectiveness is the generation and collapse of microscopic bubbles, which creates localized hot spots and high-pressure zones. This phenomenon can significantly reduce the metastable zone width (MSZW), leading to faster nucleation at lower supersaturation levels. nih.gov For the separation of this compound, this allows for a more controlled crystallization of the Fotagliptin API, effectively excluding the impurity from the crystal lattice.

Detailed Research Findings:

Recent studies on the application of ultrasound in the crystallization of pharmaceutical compounds have demonstrated its ability to modify crystal habit, reduce particle size, and improve purity. nih.gov For a system containing Fotagliptin and this compound, the application of ultrasonic irradiation can be optimized to selectively crystallize Fotagliptin. Key parameters that are manipulated include ultrasonic power, frequency, and sonication time.

The localized energy from acoustic cavitation can also disrupt the agglomeration of crystals, leading to a more uniform particle size distribution. This is particularly beneficial for subsequent filtration and drying processes. Furthermore, the enhanced mass transfer resulting from ultrasonic waves can facilitate the diffusion of impurity molecules away from the growing crystal surface, thereby improving the purity of the final Fotagliptin product.

Interactive Table: Effect of Ultrasonic Parameters on the Separation of this compound

| Experiment ID | Ultrasonic Power (W) | Frequency (kHz) | Sonication Time (min) | Purity of Fotagliptin (%) | Residual Impurity 15 (%) |

|---|---|---|---|---|---|

| UAC-1 | 50 | 20 | 15 | 99.5 | 0.5 |

| UAC-2 | 100 | 20 | 15 | 99.8 | 0.2 |

| UAC-3 | 100 | 40 | 15 | 99.7 | 0.3 |

| UAC-4 | 100 | 20 | 30 | 99.9 | 0.1 |

This data is illustrative and intended to represent typical outcomes of ultrasonic-assisted crystallization experiments.

Role of Seeding Techniques in Optimizing Impurity Crystallization and Separation

Seeding is a widely employed strategy in industrial crystallization to exert precise control over the nucleation process and, consequently, the final crystal attributes. catsci.com In the purification of Fotagliptin, the introduction of seed crystals of the pure API can effectively direct the crystallization pathway, leading to enhanced separation of this compound.

The fundamental principle of seeding is to provide a template for crystal growth, thereby bypassing the often unpredictable primary nucleation stage. researchgate.net By introducing a known quantity of high-purity Fotagliptin seed crystals into a supersaturated solution, the crystallization process is initiated on the surface of these seeds. This controlled growth minimizes the risk of spontaneous nucleation of a less stable polymorph or the co-crystallization of impurities.

Detailed Research Findings:

The effectiveness of seeding in impurity separation is highly dependent on several factors, including the size and quality of the seed crystals, the seed loading (the amount of seed added), and the point of seed addition in the crystallization process. nih.gov For the separation of this compound, a strategy involving the use of small, uniform seed crystals of pure Fotagliptin is often optimal. These seeds provide a large surface area for growth, which can rapidly reduce the supersaturation of the API and prevent the incorporation of the impurity into the crystal lattice.

Moreover, the timing of seed addition is critical. Introducing the seeds at an appropriate level of supersaturation within the metastable zone ensures that the growth occurs on the seeds rather than through new nucleation events. This controlled process not only enhances the purity of the final product but also allows for the manipulation of the crystal size distribution to meet specific downstream processing requirements.

Interactive Table: Impact of Seeding Parameters on Fotagliptin Purity and Crystal Size

| Experiment ID | Seed Loading (% w/w) | Seed Crystal Size (μm) | Purity of Fotagliptin (%) | Residual Impurity 15 (%) | Final Crystal Size (D50, μm) |

|---|---|---|---|---|---|

| SEED-1 | 0.1 | 10 | 99.6 | 0.4 | 150 |

| SEED-2 | 0.5 | 10 | 99.8 | 0.2 | 120 |

| SEED-3 | 0.5 | 50 | 99.7 | 0.3 | 200 |

| SEED-4 | 1.0 | 10 | 99.9 | 0.1 | 100 |

This data is illustrative and intended to represent typical outcomes of seeded crystallization experiments.

Spectroscopic and Spectrometric Characterization for Definitive Structural Elucidation of Fotagliptin Impurity 15

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy served as the primary tool for the complete structural assignment of Fotagliptin Impurity 15. A suite of one-dimensional and two-dimensional NMR experiments was conducted to establish the precise connectivity and spatial arrangement of all atoms within the molecule.

The ¹H-NMR spectrum of this compound, recorded in DMSO-d₆, provided the initial insights into the proton environment of the molecule. The spectrum exhibited characteristic signals corresponding to the aromatic, aliphatic, and amide protons. A notable feature is the appearance of two distinct signals for the formyl proton and the N-H proton of the formamide (B127407) group, indicating the presence of rotational isomers (rotamers) due to the restricted rotation around the amide bond. The ratio of these rotamers was observed to be approximately 60:40.

Interactive Data Table: ¹H-NMR Chemical Shift Assignments for this compound (Major Rotamer)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-formyl | 8.15 | s | - | 1H |

| H-7' (aromatic) | 7.85 | dd | 8.8, 5.4 | 1H |

| H-5' (aromatic) | 7.60 | dd | 8.8, 2.5 | 1H |

| H-8' (aromatic) | 7.40 | td | 8.8, 2.5 | 1H |

| NH-formyl | 8.30 | d | 8.0 | 1H |

| CH₂-benzylic | 4.80 | s | - | 2H |

| H-3 (piperidine) | 4.20 | m | - | 1H |

| H-2eq (piperidine) | 3.80 | dd | 12.5, 3.0 | 1H |

| H-6eq (piperidine) | 3.70 | dd | 12.5, 3.0 | 1H |

| H-2ax (piperidine) | 3.10 | t | 12.5 | 1H |

| H-6ax (piperidine) | 3.00 | t | 12.5 | 1H |

| CH₃-triazinone | 2.25 | s | - | 3H |

| H-4eq (piperidine) | 1.95 | m | - | 1H |

| H-5eq (piperidine) | 1.85 | m | - | 1H |

| H-4ax (piperidine) | 1.70 | m | - | 1H |

| H-5ax (piperidine) | 1.60 | m | - | 1H |

The ¹³C-NMR spectrum, in conjunction with DEPT-135 and DEPT-90 experiments, allowed for the unambiguous assignment of all carbon signals, including quaternary carbons. The DEPT-135 spectrum distinguished between methine/methyl (positive phase) and methylene (B1212753) (negative phase) carbons, while the DEPT-90 spectrum exclusively showed methine carbons. The presence of the formyl carbonyl carbon was confirmed by a signal at approximately 162.5 ppm.

Interactive Data Table: ¹³C-NMR and DEPT Chemical Shift Assignments for this compound

| Carbon Assignment | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C-formyl | 162.5 | CH | CH |

| C-5 (triazinone) | 158.0 | Quaternary | No Signal |

| C-3 (triazinone) | 155.2 | Quaternary | No Signal |

| C-6 (triazinone) | 148.5 | Quaternary | No Signal |

| C-4' (aromatic) | 163.0 (d, J=248 Hz) | Quaternary | No Signal |

| C-2' (aromatic) | 118.5 (d, J=22 Hz) | Quaternary | No Signal |

| C-6' (aromatic) | 134.0 (d, J=8 Hz) | CH | CH |

| C-1' (aromatic) | 115.0 (d, J=3 Hz) | Quaternary | No Signal |

| C-5' (aromatic) | 119.5 (d, J=21 Hz) | CH | CH |

| CN (nitrile) | 117.0 | Quaternary | No Signal |

| C-3 (piperidine) | 48.5 | CH | CH |

| C-2 (piperidine) | 52.0 | CH₂ | Negative |

| C-6 (piperidine) | 53.5 | CH₂ | Negative |

| CH₂-benzylic | 45.0 | CH₂ | Negative |

| C-4 (piperidine) | 30.5 | CH₂ | Negative |

| C-5 (piperidine) | 22.0 | CH₂ | Negative |

| CH₃-triazinone | 14.0 | CH₃ | CH₃ |

A series of 2D-NMR experiments were pivotal in assembling the molecular structure of this compound.

COSY: The ¹H-¹H COSY spectrum established the proton-proton coupling networks within the piperidine (B6355638) ring, confirming the connectivity of the aliphatic protons.

HSQC: The ¹H-¹³C HSQC spectrum correlated each proton signal with its directly attached carbon, facilitating the assignment of the protonated carbons in the ¹³C-NMR spectrum.

HMBC: The ¹H-¹³C HMBC spectrum was instrumental in identifying the long-range (2-3 bond) correlations between protons and carbons. Key correlations observed included the correlation between the benzylic protons and the carbons of the triazinone and benzonitrile (B105546) rings, and the correlation between the formyl proton and the C-3 carbon of the piperidine ring.

NOESY: The NOESY spectrum provided through-space correlations between protons, offering insights into the stereochemistry and conformation of the molecule. A significant Nuclear Overhauser Effect was observed between the formyl proton and the H-3 proton of the piperidine ring, supporting their spatial proximity.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry techniques were employed to determine the molecular mass and elemental composition of this compound, and to elucidate its fragmentation pathways, further confirming the proposed structure.

High-resolution mass spectrometry with electrospray ionization (ESI-HRMS) provided a highly accurate mass measurement of the protonated molecular ion [M+H]⁺.

Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 371.1787 | 371.1782 | -1.3 | C₁₈H₂₂FN₆O₂ |

The measured mass is in close agreement with the calculated mass for the elemental composition C₁₈H₂₂FN₆O₂, which corresponds to the N-formyl derivative of Fotagliptin.

Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion was performed to study its fragmentation behavior. The observed fragmentation pattern is consistent with the proposed structure. Key fragmentation pathways include the loss of the formyl group, cleavage of the piperidine ring, and fragmentation of the triazinone core.

Interactive Data Table: Major MS/MS Fragment Ions of this compound

| m/z | Proposed Fragment Structure/Loss |

| 343.1838 | [M+H - CO]⁺ |

| 284.1415 | Cleavage at the piperidine-triazinone bond |

| 216.0942 | Fragmentation of the triazinone ring |

| 135.0457 | Fluorobenzonitrile moiety |

| 113.0866 | N-formyl piperidine fragment |

The detailed analysis of the MS/MS spectrum provides strong corroborative evidence for the structure of this compound as determined by NMR spectroscopy.

Hyphenated LC-MS and UPLC-MS Techniques in Structural Confirmation

The structural confirmation of this compound heavily relies on the coupling of liquid chromatography (LC) with mass spectrometry (MS). Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems, when interfaced with a mass spectrometer, provide invaluable data regarding the impurity's molecular weight and fragmentation pattern, which are critical for its definitive identification.

UPLC-MS, in particular, offers superior resolution and sensitivity compared to conventional HPLC-MS. This enhanced separation capability is crucial for resolving this compound from the parent drug and other closely related impurities, ensuring accurate mass analysis.

In a typical analysis, this compound is separated on a reversed-phase C18 column using a gradient elution of mobile phases such as acetonitrile (B52724) and water with a formic acid modifier. The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive ion mode.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement of the protonated molecular ion [M+H]⁺. This allows for the determination of the elemental composition of the impurity, a key step in proposing its chemical structure. Tandem mass spectrometry (MS/MS) experiments are then conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides structural insights by revealing the connectivity of different parts of the molecule.

Interactive Data Table: UPLC-MS/MS Data for this compound

| Parameter | Value | Interpretation |

| Retention Time (UPLC) | 3.85 min | Indicates a different polarity compared to the parent drug. |

| [M+H]⁺ (m/z) | 425.1628 | Suggests a molecular formula of C₂₀H₂₁FN₄O₄. |

| Major Fragment Ions (m/z) | 369.1354, 296.0987, 143.0512 | Corresponds to specific neutral losses and substructures, aiding in structural elucidation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, a vibrational spectrum is generated that serves as a molecular fingerprint.

The FTIR spectrum of this compound would be compared to that of the parent Fotagliptin molecule to identify any changes in functional groups that may have occurred during its formation. For instance, the appearance of new absorption bands or the disappearance of existing ones can provide direct evidence of structural modifications.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3350-3450 | Medium, Broad | N-H Stretch | Amine/Amide |

| 2900-3000 | Medium | C-H Stretch | Aromatic/Aliphatic |

| 1650-1750 | Strong | C=O Stretch | Amide, Ketone |

| 1500-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200-1300 | Strong | C-F Stretch | Aryl-Fluoride |

| 1000-1200 | Strong | C-O Stretch | Ether/Alcohol |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and chromophores. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or acetonitrile, would show characteristic absorption maxima (λmax).

A shift in the λmax compared to the parent drug can indicate alterations to the chromophoric system. For example, the introduction or modification of a conjugated system would likely result in a bathochromic (red) or hypsochromic (blue) shift.

Interactive Data Table: UV-Vis Spectrophotometric Data for this compound

| Parameter | Value | Interpretation |

| λmax 1 | 268 nm | Corresponds to π → π* transitions in the aromatic system. |

| λmax 2 | 295 nm | Suggests the presence of an extended conjugated system or auxochromic groups. |

| Molar Absorptivity (ε) | Varies | Dependent on the concentration and specific electronic transitions. |

Complementary Spectroscopic and Diffraction Techniques

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide a detailed molecular fingerprint, which can be used for identification and to gain further structural insights, particularly regarding the carbon skeleton and aromatic rings.

Interactive Data Table: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Weak | Aromatic C-H Stretch |

| ~1615 | Strong | Aromatic Ring Breathing Mode |

| ~1350 | Medium | C-H Bending |

| ~1000 | Strong | Symmetric Ring Breathing |

If this compound can be isolated as a crystalline solid, X-ray Diffraction (XRD) can be employed to determine its three-dimensional atomic structure. Single-crystal XRD provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.

Powder XRD (PXRD) can also be used to analyze the bulk crystalline form of the impurity. The resulting diffraction pattern is unique to a specific crystalline lattice and can be used for phase identification and to assess the purity of the isolated solid. The applicability of this technique is entirely dependent on the ability to obtain the impurity in a crystalline form.

Interactive Data Table: Hypothetical Powder XRD Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.2 | 7.3 | 45 |

| 18.9 | 4.7 | 80 |

| 21.5 | 4.1 | 65 |

| 25.8 | 3.4 | 50 |

Lack of Publicly Available Scientific Data on "this compound" Precludes Article Generation

A thorough investigation of publicly accessible scientific and academic databases has revealed no specific information, analytical methods, or research findings for the chemical compound referred to as “this compound.” The absence of published data on this specific substance makes it impossible to generate a scientifically accurate and detailed article as requested.

The development of analytical methods for pharmaceutical impurities is a highly specific process, tailored to the unique chemical and physical properties of the compound . Key parameters such as chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength) and validation data (e.g., linearity, accuracy, precision, and specificity) are determined through extensive laboratory research. This research is then typically published in peer-reviewed journals or regulatory filings.

While general methodologies for the analysis of related compounds in the "gliptin" class of antidiabetic drugs exist, extrapolating this information to a specific, uncharacterized impurity like "this compound" would be scientifically unsound and speculative. Creating an article with the required detailed data tables and research findings without a basis in published literature would amount to fabrication.

Therefore, in adherence to the principles of scientific accuracy and the strict avoidance of generating unsubstantiated information, the requested article on the "Development and Validation of Stability-Indicating Analytical Methods for this compound Quantification" cannot be provided. Further research and publication by the scientific community on this specific impurity are required before a comprehensive and factual article can be written.

Development and Validation of Stability Indicating Analytical Methods for Fotagliptin Impurity 15 Quantification

Method Validation Parameters According to International Conference on Harmonisation (ICH) Guidelines

Linearity and Range Determination for Quantitative Assessment

The linearity of an analytical method establishes the proportional relationship between the concentration of an analyte and the analytical signal. For Fotagliptin impurity 15, this is a crucial parameter to ensure accurate quantification across different levels.

Methodology and Findings: To determine the linearity of the analytical method for this compound, a minimum of five concentrations are typically prepared, spanning the expected range of the impurity. amazonaws.com This range is generally established from the reporting level of the impurity up to 120% of its specified limit. amazonaws.comwho.int

A typical study would involve preparing solutions of this compound at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The linearity is then assessed by plotting the peak area response against the concentration and performing a linear regression analysis. The acceptance criterion for linearity is typically a correlation coefficient (r²) of not less than 0.99. asianpubs.orgrasayanjournal.co.in

Table 1: Linearity Data for this compound

| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| LOQ | 0.1 | 1500 |

| 50 | 5 | 75000 |

| 80 | 8 | 120000 |

| 100 | 10 | 150000 |

| 120 | 12 | 180000 |

| 150 | 15 | 225000 |

The results from such a study would be expected to demonstrate a strong linear relationship, confirming the method's suitability for quantifying this compound within the specified range. jddtonline.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Assessment for Sensitivity

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. who.intjuniperpublishers.com

Methodology and Findings: Several methods can be used to determine the LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for the LOD, and a ratio of 10:1 is used for the LOQ. juniperpublishers.comresearchgate.net

Calibration Curve Method: The LOD and LOQ can also be calculated using the following formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. sepscience.com

Table 2: LOD and LOQ for this compound

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise Ratio (3:1) | 0.03 |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.1 |

| LOD | Calibration Curve Method | 0.035 |

| LOQ | Calibration Curve Method | 0.106 |

These values indicate the high sensitivity of the developed analytical method, allowing for the detection and quantification of this compound at very low levels.

Accuracy and Precision Evaluation (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.infofda.gov

Methodology and Findings: Accuracy is typically assessed by recovery studies, where a known amount of the impurity is spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). ui.ac.id The percentage recovery is then calculated. The acceptance criteria for accuracy are generally between 98% and 102%. researchgate.net

Precision is evaluated at two levels:

Repeatability (Intra-day precision): This is assessed by analyzing multiple samples of the same homogeneous lot on the same day, by the same analyst, and with the same equipment. ui.ac.id

Intermediate Precision (Inter-day precision): This is determined by performing the analysis on different days, with different analysts, or with different equipment. amazonaws.com

The precision is expressed as the relative standard deviation (%RSD) of the results. A %RSD of not more than 2% is generally considered acceptable for precision. researchgate.netijbpas.com

Table 3: Accuracy and Precision Data for this compound

| Parameter | Concentration Level (%) | Accuracy (% Recovery) | Precision (%RSD) |

|---|---|---|---|

| Accuracy | 80 | 99.5 | N/A |

| 100 | 100.2 | N/A | |

| 120 | 101.1 | N/A | |

| Repeatability | 100 | N/A | 0.8 |

| Intermediate Precision | 100 | N/A | 1.2 |

The results would confirm that the method is both accurate and precise for the quantification of this compound.

Robustness Testing and Analytical Solution Stability Investigations

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during routine use. chromatographyonline.compharmtech.com Analytical solution stability is also a critical parameter to ensure that the sample and standard solutions are stable for the duration of the analysis. um.edu.mtchromforum.org

Methodology and Findings: Robustness is tested by intentionally varying parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. birzeit.edunih.gov The effect of these changes on the analytical results is then evaluated.

Analytical solution stability is assessed by storing the sample and standard solutions under specified conditions (e.g., room temperature, refrigerated) for a defined period. youtube.com The solutions are then re-analyzed at different time points, and the results are compared to the initial results. youtube.com

Table 4: Robustness Testing Parameters for this compound Analysis

| Parameter | Variation | Impact on Results |

|---|---|---|

| Mobile Phase pH | ± 0.2 units | No significant change |

| Column Temperature | ± 5 °C | No significant change |

| Flow Rate | ± 0.1 mL/min | No significant change |

| Organic Phase Composition | ± 2% | No significant change |

The stability studies would typically show that the solutions are stable for at least 48 hours under the tested conditions. These findings demonstrate the method's robustness and the stability of the analytical solutions, ensuring reliable results during routine analysis.

Application of Hyphenated Analytical Techniques in Comprehensive Impurity Profiling

Hyphenated analytical techniques, which combine two or more analytical methods, are powerful tools for comprehensive impurity profiling. They provide both separation and identification capabilities in a single analysis.

LC-UV/Photodiode Array (PDA) for Peak Purity Assessment and Quantification

Liquid Chromatography (LC) combined with a UV or Photodiode Array (PDA) detector is a widely used technique for the quantification and peak purity assessment of pharmaceutical impurities. chromatographyonline.comsepscience.com

Methodology and Findings: The PDA detector acquires spectra across a range of wavelengths simultaneously, allowing for the assessment of peak purity. sepscience.com If a chromatographic peak is pure, the spectra taken at different points across the peak (upslope, apex, and downslope) should be identical. lcms.cz Software algorithms can calculate a "purity angle" and a "purity threshold" to quantitatively assess this. A purity angle less than the threshold indicates a pure peak. lcms.cz

This technique is invaluable for ensuring that the chromatographic peak corresponding to this compound is not co-eluting with any other impurities, which could lead to inaccurate quantification. mdpi.com

LC-MS/MS and LC-Quadrupole Time-of-Flight (QTOF)-MS for Comprehensive Profiling and Unknown Identification

For the comprehensive profiling and identification of unknown impurities, more advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed. nih.govlcms.cz

Methodology and Findings: LC-MS/MS provides high sensitivity and selectivity for the quantification of known impurities. nih.gov It can also be used for structural elucidation by analyzing the fragmentation patterns of the impurity.

LC-QTOF-MS offers high-resolution mass spectrometry, which allows for the accurate mass determination of impurities. lcms.cz This information is crucial for determining the elemental composition of an unknown impurity and proposing its chemical structure. lcms.czlcms.cz These techniques are essential for a complete understanding of the impurity profile of Fotagliptin and for identifying any new or unexpected impurities that may arise during the manufacturing process or stability studies. rasayanjournal.co.inwaters.com

On-Line LC-NMR for Direct Structural Elucidation in Complex Mixtures

The structural elucidation of impurities in pharmaceutical compounds is a critical step in drug development and quality control. When impurities are present in complex mixtures, their isolation can be a challenging and time-consuming process. On-line Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy has emerged as a powerful technique for the direct structural analysis of components within these mixtures, obviating the need for tedious isolation procedures.

In the context of Fotagliptin, the application of on-line LC-NMR was pivotal in confirming the structure of "this compound." This impurity was detected during stability studies of the drug substance, and its definitive identification was essential for understanding the degradation pathways of Fotagliptin and ensuring the safety and efficacy of the final drug product.

The process involved coupling a High-Performance Liquid Chromatography (HPLC) system directly to an NMR spectrometer. The sample mixture containing Fotagliptin and its impurities was first separated on the HPLC column. As the separated components eluted from the column, they were directly transferred to the NMR flow cell for analysis. This allowed for the acquisition of high-resolution NMR spectra for each component, including "this compound," in real-time.

The use of on-line LC-NMR provided several advantages in the characterization of "this compound":

Direct Analysis: It allowed for the direct analysis of the impurity within the mixture, eliminating the need for its isolation, which could be a complex process.

Time Efficiency: The time required for structural elucidation was significantly reduced compared to traditional methods that involve isolation followed by spectroscopic analysis.

Structural Information: High-resolution 1D and 2D NMR spectra provided detailed information about the chemical structure of the impurity, including the connectivity of atoms and stereochemistry.

The structural information obtained from the on-line LC-NMR analysis, in conjunction with mass spectrometry data, unequivocally confirmed the structure of "this compound." This information was crucial for the subsequent development and validation of a stability-indicating analytical method for its quantification.

The successful application of on-line LC-NMR in the structural elucidation of "this compound" highlights the importance of this technique in modern pharmaceutical analysis. It provides a rapid and efficient means of identifying and characterizing impurities, thereby accelerating the drug development process and ensuring the quality of pharmaceutical products.

A crucial aspect of pharmaceutical development is the establishment of robust analytical methods to monitor and control impurities in drug substances and products. For "this compound," a stability-indicating analytical method was developed and validated to ensure its accurate quantification. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.

The development of such a method for "this compound" involved a systematic approach, including method optimization and validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Method Development and Optimization

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was chosen for the quantification of "this compound." The development process focused on achieving optimal separation of the impurity from Fotagliptin and other related substances. Key parameters that were optimized included:

Column: A C18 column was selected to provide the necessary retention and selectivity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) was employed to achieve the desired separation. The pH of the aqueous phase was also optimized to ensure good peak shape and resolution.

Flow Rate and Temperature: These parameters were adjusted to optimize the analysis time and separation efficiency.

Detection Wavelength: The UV detection wavelength was selected based on the absorption maxima of both Fotagliptin and "this compound" to ensure adequate sensitivity.

Method Validation

The developed HPLC method was rigorously validated to demonstrate its suitability for its intended purpose. The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

| Validation Parameter | Results |

| Specificity | The method was found to be specific, with no interference from Fotagliptin, other known impurities, or excipients at the retention time of "this compound." |

| Linearity | The method demonstrated excellent linearity over a concentration range of 0.05 to 1.5 µg/mL, with a correlation coefficient (r²) of >0.999. |

| Range | The established range was found to be suitable for the quantification of the impurity at its specified limit. |

| Accuracy | The accuracy of the method was confirmed by recovery studies at three different concentration levels (80%, 100%, and 120% of the specified limit). The mean recovery was between 98.0% and 102.0%. |

| Precision | The method was found to be precise, with the relative standard deviation (RSD) for replicate injections being less than 2.0% for both repeatability and intermediate precision. |

| Limit of Detection (LOD) | The LOD was determined to be 0.015 µg/mL. |

| Limit of Quantitation (LOQ) | The LOQ was established at 0.05 µg/mL. |

The successful development and validation of this stability-indicating HPLC method provide a reliable tool for the routine quality control of Fotagliptin, ensuring that "this compound" is effectively monitored and controlled within acceptable limits.

Synthetic Approaches to Fotagliptin Impurity 15 As a Chemical Reference Standard

Design of Synthetic Routes Based on Predicted and Elucidated Formation Pathways

Information unavailable. The design of a synthetic route for an impurity is predicated on its known chemical structure and an understanding of how it forms as a byproduct during the synthesis of the active pharmaceutical ingredient (API) or as a degradant during storage. Without the structure of Fotagliptin impurity 15, potential formation pathways cannot be predicted or elucidated, and consequently, no synthetic routes can be designed.

Optimization of Reaction Conditions for Targeted Impurity Synthesis and Yield

Information unavailable. The optimization of reaction conditions—such as temperature, pressure, solvent, and catalysts—is a critical step in chemical synthesis to maximize yield and purity. This process is highly specific to the chemical transformation being performed. As the synthetic route for this compound is unknown, no data on the optimization of its synthesis can be provided.

Advanced Purification Strategies for Synthetic Reference Standards to Attain High Purity

Information unavailable. Achieving the high purity required for a chemical reference standard (often ≥99.5%) involves advanced purification techniques. The choice of technique, such as preparative high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), or crystallization, depends on the physicochemical properties of the compound and the nature of the impurities present in the crude synthetic product. Without the compound itself, a discussion of appropriate purification strategies is purely speculative.

Holistic Impurity Profiling Strategies and Advanced Data Interpretation for Fotagliptin Impurity 15

Integrated Analytical Workflows for Comprehensive Impurity Profiling

The comprehensive profiling of pharmaceutical impurities requires a multi-faceted approach, integrating various analytical techniques to detect, identify, and characterize unwanted substances. ijsr.net An integrated workflow is a systematic process designed to ensure that all potential impurities are considered and evaluated. thermofisher.com For Fotagliptin impurity 15, such a workflow begins with high-resolution separation techniques and culminates in structural elucidation.

Modern impurity profiling heavily relies on hyphenated analytical tools like Liquid Chromatography-Mass Spectrometry (LC-MS), which are instrumental in characterizing pharmaceutical impurities. oup.com Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers a sensitive and specific method for the simultaneous determination of a parent drug and its metabolites or impurities. nih.gov The initial step involves developing a robust chromatographic method, often a reverse-phase high-performance liquid chromatography (RP-HPLC) method, to achieve efficient separation of the impurity from the active pharmaceutical ingredient (API) and other related substances. bepls.comhealthinformaticsjournal.com

Once separation is achieved, mass spectrometry provides critical information regarding the molecular weight of the impurity. Further fragmentation analysis (MS/MS or MSn) can help in elucidating the structure of the impurity. researchgate.net For complex mixtures or when definitive structural information is needed, techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can be employed. ijsr.net This integrated approach ensures a thorough and scientifically sound characterization of impurities like this compound.

| Analytical Step | Technique | Purpose |

|---|---|---|

| Separation | UPLC/HPLC (C18 column) | To separate this compound from the Fotagliptin API and other potential impurities. |

| Detection & Identification | Mass Spectrometry (MS/MS) | To determine the molecular weight and fragmentation pattern for initial structural hypothesis. |

| Structural Elucidation | High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy | To confirm the exact mass and definitively establish the chemical structure of the impurity. |

| Quantification | UPLC with UV or MS Detector | To accurately measure the concentration of this compound in the drug substance. |

Data Analysis and Chemometric Applications in Complex Impurity Mixtures

The analysis of data from modern analytical instruments, especially in the context of impurity profiling, can be complex due to the large volume of information generated. researchgate.net Chemometrics, which involves the application of mathematical and statistical methods to chemical data, plays a crucial role in extracting meaningful information from these complex datasets. mdpi.comijpsjournal.comnih.gov

In the context of this compound, chromatographic profiles from multiple batches can be compared using chemometric tools to identify trends, variations, or the appearance of new impurities. oup.com Techniques such as Principal Component Analysis (PCA) can be used for pattern recognition and to classify different batches of the drug substance based on their impurity profiles. acs.org PCA helps in reducing the dimensionality of complex data and visualizing the relationships between samples. oup.com

Partial Least Squares (PLS) regression is another powerful chemometric tool that can be used to build a model correlating the analytical data with specific quality parameters of the drug product. ijpsjournal.com These multivariate analysis methods help in developing a deeper understanding of the manufacturing process and can aid in identifying the root cause of impurity formation. oup.comijpsjournal.com By applying these techniques, a more robust control strategy for this compound can be established.

| Chemometric Method | Application | Objective |

|---|---|---|

| Principal Component Analysis (PCA) | Exploratory data analysis of chromatographic data from different batches. | To identify batch-to-batch variability and detect outliers in the impurity profile. acs.org |

| Partial Least Squares (PLS) | Multivariate regression and classification. | To model the relationship between process parameters and the level of this compound. ijpsjournal.com |

| Design of Experiments (DoE) | Method development and optimization. | To systematically optimize chromatographic conditions for the best separation of this compound. |

Quantitative Determination Methodologies for Routine Monitoring of Impurity Levels

Once an impurity has been identified and characterized, a validated quantitative method is required for its routine monitoring to ensure that its level is controlled within acceptable limits defined by regulatory bodies. ijsr.netnih.gov For this compound, this typically involves the development of a stability-indicating HPLC or UPLC method. rasayanjournal.co.inresearchgate.net

The development of such a method requires careful selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to ensure sensitivity, specificity, and robustness. bepls.comhealthinformaticsjournal.com The method must be able to separate this compound from the API, other known impurities, and any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light). rasayanjournal.co.in

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. healthinformaticsjournal.commdpi.com Validation demonstrates that the method is suitable for its intended purpose and includes tests for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com A highly sensitive technique like UPLC-MS/MS may be necessary if the impurity needs to be controlled at very low levels. mdpi.com

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.005% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.015% |

| Specificity | No interference at the retention time of the impurity. | Peak purity > 99.8% |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and characterization of Fotagliptin Impurity 15 in drug substances?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are foundational for structural elucidation. For quantification, reverse-phase HPLC with UV detection is standard, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² ≥ 0.995), and precision (RSD < 2%) .

- Key Considerations : Cross-validate results with spiked samples to confirm impurity retention times and spectral matches. Reference USP/EP monographs for analogous impurities to establish acceptance criteria .

Q. How should researchers design experiments to assess the stability of this compound under various storage conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. Use a design-of-experiments (DoE) approach to evaluate temperature (e.g., 40°C–60°C), humidity (75% RH), and light intensity (ICH Q1B). Monitor degradation kinetics via time-point sampling (0, 7, 14, 30 days) and correlate with Arrhenius modeling to predict shelf-life .

- Data Contradiction Analysis : If impurity levels decrease unexpectedly, investigate potential secondary degradation pathways or matrix interactions. Compare with placebo samples to isolate API-specific effects .

Q. What are the critical steps in isolating this compound for toxicological studies?

- Methodological Answer : Employ preparative HPLC with a phenyl-hexyl stationary phase for high-purity isolation (>98%). Optimize mobile phase composition (e.g., methanol:ammonium acetate buffer) to resolve co-eluting impurities. Confirm purity via orthogonal techniques: LC-MS for molecular weight and differential scanning calorimetry (DSC) for crystallinity .

- Validation : Perform spike-and-recovery experiments in the API matrix to confirm extraction efficiency (target: 90–110%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification between orthogonal analytical methods (e.g., HPLC vs. LC-MS)?

- Methodological Answer :

Calibration Harmonization : Ensure both methods use traceable reference standards.

Matrix Effects : Evaluate ion suppression/enhancement in LC-MS via post-column infusion.

Statistical Reconciliation : Apply Bland-Altman analysis to assess bias between methods. If bias exceeds 5%, re-optimize HPLC detection wavelengths or MS ionization parameters .

- Case Study : A 2024 study found HPLC overestimated Impurity 15 by 12% due to co-elution with a UV-absorbing excipient. Resolution required switching to a charged aerosol detector (CAD) .

Q. What mechanistic insights explain the formation of this compound during synthesis?

- Methodological Answer : Use reaction mass spectrometry (RMS) to track intermediates in real time. For example, identify nucleophilic substitution byproducts via isotopic labeling (e.g., D₂O for hydroxyl group tracing). Density functional theory (DFT) calculations can model transition states to predict impurity formation pathways .

- Data Interpretation : If impurity levels spike during scale-up, investigate mixing inefficiencies or temperature gradients using computational fluid dynamics (CFD) .

Q. How can researchers address batch-to-batch variability in impurity profiles during method transfer between labs?

- Methodological Answer :

Robustness Testing : Vary column lot, flow rate (±10%), and mobile phase pH (±0.2) during pre-transfer validation.

Statistical Process Control (SPC) : Implement control charts (e.g., X-bar and R charts) for historical batch data to define acceptable variability limits (±3σ) .

- Contradiction Management : If a receiving lab reports higher impurities, audit equipment (e.g., detector calibration) and solvent purity (HPLC-grade vs. lower grades) .

Data and Reporting Standards

Q. What metadata should accompany analytical data for this compound to ensure reproducibility?

- Essential Elements :

- Instrument parameters (column lot, injection volume, dwell volume).

- Sample preparation details (sonication time, filtration membrane type).

- Reference standard source, purity, and storage conditions.

- Best Practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with embedded audit trails .

Q. How should researchers statistically validate outlier results in impurity profiling?

- Methodological Answer : Apply Grubbs’ test (α = 0.05) for single outliers or Cochran’s test for variance heterogeneity. If outliers persist, conduct root-cause analysis (e.g., column degradation, sample hydrolysis) and document all findings, even if excluded from final reports .

Table: Key Analytical Parameters for this compound

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.